Cas no 92659-38-6 (3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide)
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide
- SBB056029
- 3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carbothioamide
- 2H,3H,4H-benzo[e]1,4-oxazaperhydroin-2-ylaminomethane-1-thione
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- Inchi: 1S/C9H10N2OS/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11H,5H2,(H2,10,13)
- InChI Key: BOEFQBKVKXVHEE-UHFFFAOYSA-N
- SMILES: S=C(C1CNC2C=CC=CC=2O1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 210
- Topological Polar Surface Area: 79.4
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615566-1g |
3,4-Dihydro-2H-benzo[b][1,4]oxazine-2-carbothioamide |
92659-38-6 | 98% | 1g |
¥999.00 | 2024-04-25 | |
| Crysdot LLC | CD11011865-5g |
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide |
92659-38-6 | 95+% | 5g |
$823 | 2024-07-19 |
3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide
Recent Advances in the Study of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide (CAS: 92659-38-6)
The compound 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide (CAS: 92659-38-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzoxazine core and carbothioamide functional group, exhibits promising pharmacological properties, particularly in the context of enzyme inhibition and antimicrobial activity. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its potential therapeutic applications.
One of the key areas of investigation has been the compound's role as a potent inhibitor of bacterial enzymes, such as DNA gyrase and topoisomerase IV. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide exhibits strong inhibitory activity against these enzymes, which are critical for bacterial DNA replication. The study utilized molecular docking simulations and in vitro assays to validate its efficacy, suggesting its potential as a lead compound for novel antibiotic development.
In addition to its antimicrobial properties, recent research has explored the compound's application in cancer therapy. A preprint article from Bioorganic & Medicinal Chemistry Letters highlighted its ability to modulate the activity of protein kinases involved in tumor proliferation. The study reported that derivatives of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide showed selective cytotoxicity against certain cancer cell lines, with minimal effects on normal cells. These findings underscore the compound's potential as a scaffold for designing targeted anticancer agents.
The synthetic accessibility of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide has also been a focal point of recent research. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route that improves yield and reduces byproducts. The authors employed green chemistry principles, such as solvent-free reactions and catalytic methods, to enhance the sustainability of the production process. This advancement is expected to facilitate further preclinical and clinical studies of the compound.
Despite these promising developments, challenges remain in translating the compound's potential into clinical applications. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have focused on synthesizing and testing analogs of 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide to identify derivatives with improved pharmacokinetic properties.
In conclusion, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide (CAS: 92659-38-6) represents a versatile and pharmacologically active scaffold with broad applications in antimicrobial and anticancer research. Continued exploration of its mechanisms, coupled with advancements in synthetic methodologies, holds promise for the development of novel therapeutic agents. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical utility.
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